N-(4-chlorophenyl)-N'-(3-fluorobenzyl)urea
Overview
Description
N-(4-chlorophenyl)-N'-(3-fluorobenzyl)urea is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0622189 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Insecticidal Activity and Mode of Action
N-(4-chlorophenyl)-N'-(3-fluorobenzyl)urea derivatives have been extensively studied for their insecticidal properties, particularly their ability to interfere with chitin synthesis in insects. These compounds, including diflubenzuron and its analogs, inhibit the formation of chitin in the cuticle of insect larvae, leading to their death due to the failure to moult or pupate. This mode of action is distinct in that it does not affect chitinase activity, indicating a specific inhibition of chitin synthesis without activating its degradation (Deul, Jong, & Kortenbach, 1978).
Environmental Stability and Photodegradation
The environmental fate and degradation pathways of these compounds are of significant interest, especially concerning their photodegradation in various media. Studies have shown that this compound compounds undergo photodegradation, leading to the formation of potentially harmful byproducts. The rate of degradation and the nature of the photoproducts vary across different solvents, indicating the complexity of their environmental behavior (Guoguang, Xiangning, & Xiao-bai, 2001).
Crystal Structure Analysis
The crystal structure of related benzoylurea pesticides, such as flufenoxuron, has been determined, providing insights into their chemical behavior and interactions. These studies reveal the molecular conformations and the types of intermolecular interactions, such as hydrogen bonding and π-π interactions, that contribute to their stability and reactivity (Jeon, Kang, Lee, & Kim, 2014).
Antimicrobial and Antioxidant Properties
Some urea derivatives, including those structurally similar to this compound, have been explored for their antimicrobial properties. For instance, triclocarban (TCC), a polychlorinated phenyl urea, is used as an antibacterial additive in personal care products. Analytical methods have been developed to detect TCC in environmental samples, highlighting its widespread use and potential environmental impact (Halden & Paull, 2004).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-fluorophenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-4-6-13(7-5-11)18-14(19)17-9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWLGMWLXLFUKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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